Cas no 153247-93-9 (1-Acetylindoline-5-carboxylic acid)
1-Acetylindoline-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Acetylindoline-5-carboxylic acid
- 1-acetyl-2,3-dihydro-1H-Indole-5-carboxylic acid
- 1-acetyl-2,3-dihydroindole-5-carboxylic acid
- N-Acetylindoline-5-carboxylic acid
- PubChem18675
- Oprea1_443668
- 1H-Indole-5-carboxylic acid, 1-acetyl-2,3-dihydro-
- A3751/0159032
- KRXHHESVJTVORG-UHFFFAOYSA-N
- 1-Acetylindoline-5-carboxylicAcid
- HMS1773M08
- STK271875
- SBB018442
- SY007158
- ST058954
- AB
- MFCD03011730
- Z164671918
- BS-14005
- 1-acetylindoline-5-carboxylic acid, AldrichCPR
- SCHEMBL5068337
- AKOS000119307
- DTXSID00415392
- 1-Acetyl-5-indolinecarboxylic acid
- SB64386
- A883838
- DB-063977
- EN300-23653
- 153247-93-9
-
- MDL: MFCD03011730
- Inchi: 1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15)
- InChI Key: KRXHHESVJTVORG-UHFFFAOYSA-N
- SMILES: O=C(C)N1C2C=CC(C(=O)O)=CC=2CC1
Computed Properties
- Exact Mass: 205.07400
- Monoisotopic Mass: 205.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.6
- XLogP3: 0.8
Experimental Properties
- Density: 1.338±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (1.9 g/l) (25 º C),
- PSA: 57.61000
- LogP: 1.35880
1-Acetylindoline-5-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Acetylindoline-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009636-1g |
1-Acetylindoline-5-carboxylic acid |
153247-93-9 | 95% | 1g |
$329.60 | 2022-04-02 | |
| Alichem | A199009636-5g |
1-Acetylindoline-5-carboxylic acid |
153247-93-9 | 95% | 5g |
$792.85 | 2022-04-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851806-250mg |
1-Acetylindoline-5-carboxylic Acid |
153247-93-9 | ≥95% | 250mg |
464.40 | 2021-05-17 | |
| Chemenu | CM127563-1g |
1-acetylindoline-5-carboxylic acid |
153247-93-9 | 95% | 1g |
$299 | 2021-08-05 | |
| Chemenu | CM127563-5g |
1-acetylindoline-5-carboxylic acid |
153247-93-9 | 95% | 5g |
$734 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A92240-250mg |
1-Acetylindoline-5-carboxylic acid |
153247-93-9 | 95% | 250mg |
¥779.0 | 2021-09-10 | |
| TRC | A179313-10mg |
1-Acetylindoline-5-carboxylic acid |
153247-93-9 | 10mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A179313-25mg |
1-Acetylindoline-5-carboxylic acid |
153247-93-9 | 25mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A179313-50mg |
1-Acetylindoline-5-carboxylic acid |
153247-93-9 | 50mg |
$ 87.00 | 2023-04-19 | ||
| TRC | A179313-100mg |
1-Acetylindoline-5-carboxylic acid |
153247-93-9 | 100mg |
$ 98.00 | 2023-04-19 |
1-Acetylindoline-5-carboxylic acid Suppliers
1-Acetylindoline-5-carboxylic acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 1-Acetylindoline-5-carboxylic acid
1-Acetylindoline-5-carboxylic acid (CAS No. 153247-93-9): A Key Intermediate in Modern Pharmaceutical Synthesis
1-Acetylindoline-5-carboxylic acid, with the chemical identifier CAS No. 153247-93-9, is a versatile and significant compound in the realm of pharmaceutical chemistry. This molecule, characterized by its acetylindoline core structure, has garnered considerable attention due to its utility as a crucial intermediate in the synthesis of various biologically active compounds. The acetylindoline scaffold is particularly valued for its ability to serve as a precursor in the development of novel therapeutic agents, including those targeting neurological disorders, infectious diseases, and inflammatory conditions.
The structural uniqueness of 1-Acetylindoline-5-carboxylic acid lies in its combination of an indoline ring substituted with an acetyl group at the 1-position and a carboxylic acid moiety at the 5-position. This specific arrangement imparts unique reactivity and binding properties, making it an attractive building block for medicinal chemists. The indoline moiety, known for its presence in numerous pharmacologically active molecules, contributes to the compound's potential as a scaffold for drug discovery. Meanwhile, the acetyl and carboxylic acid functional groups provide multiple sites for further chemical modification, enabling the synthesis of diverse derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on expanding the applications of 1-Acetylindoline-5-carboxylic acid in pharmaceutical development. One notable area of investigation involves its role in the synthesis of inhibitors targeting enzymes involved in cancer metabolism. Studies have demonstrated that derivatives of this compound can modulate key metabolic pathways such as glycolysis and glutaminolysis, which are often dysregulated in tumor cells. By inhibiting these pathways, 1-Acetylindoline-5-carboxylic acid-based molecules hold promise as potential anticancer agents.
Another emerging field where this compound has shown significant promise is in the treatment of neurodegenerative diseases. Research indicates that modifications to the acetylindoline core can enhance binding affinity to specific neurotransmitter receptors, such as those for serotonin and dopamine. This has led to the development of novel compounds with potential applications in managing conditions like Alzheimer's disease and Parkinson's disease. The ability to fine-tune the pharmacological properties of these derivatives by altering substituents on the indoline ring underscores the versatility of 1-Acetylindoline-5-carboxylic acid as a pharmacophore.
The synthetic pathways for obtaining high-purity 1-Acetylindoline-5-carboxylic acid are also a subject of ongoing research. Current methodologies often involve multi-step organic transformations, including condensation reactions, cyclization processes, and subsequent functional group modifications. Advances in catalytic systems and green chemistry principles have enabled more efficient and environmentally sustainable synthetic routes. For instance, transition metal-catalyzed cross-coupling reactions have been explored to streamline certain steps in the synthesis, reducing waste and improving yields.
In addition to its pharmaceutical applications, 1-Acetylindoline-5-carboxylic acid has found utility in materials science and chemical biology. Its unique structural features make it a valuable component in designing molecular probes for studying protein-ligand interactions. These probes can be used to investigate enzyme mechanisms and identify new drug targets with high precision. Furthermore, the compound's ability to participate in coordination chemistry has led to its incorporation into metal-organic frameworks (MOFs) and other advanced materials with specialized functions.
The future prospects for 1-Acetylindoline-5-carboxylic acid are bright, with ongoing research aimed at uncovering new synthetic strategies and expanding its therapeutic applications. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to more effective drugs for a wide range of diseases. As our understanding of molecular interactions continues to grow, compounds like this will remain indispensable tools in the quest for novel therapeutic solutions.
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